molecular formula C88H139N25O26 B584332 AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2 CAS No. 145459-34-3

AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2

Cat. No. B584332
M. Wt: 1963.229
InChI Key: YDXWYGPSWGKXGU-BGLXGWFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide sequence you provided is a variant of the human alpha-Calcitonin Gene-Related Peptide (α-CGRP) . It’s a neuropeptide that plays a crucial role in numerous physiological processes .


Synthesis Analysis

The synthesis of this peptide would involve the stepwise addition of each amino acid in the sequence, starting from the C-terminus (the end with the NH2 group) and moving towards the N-terminus (the end with the acetyl group). This process is typically carried out using solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular formula of this peptide is C88H139N25O26 . It has a molecular weight of 1963.2 g/mol . The structure of the peptide is determined by the sequence of amino acids and the peptide bonds that link them together .


Chemical Reactions Analysis

As a peptide, this molecule can participate in various chemical reactions. For instance, it can be broken down by proteolytic enzymes, which cleave the peptide bonds between the amino acids. It can also react with other molecules in the body to carry out its physiological functions .


Physical And Chemical Properties Analysis

This peptide has a molecular weight of 1963.2 g/mol and a molecular formula of C88H139N25O26 . It should be stored at -15°C .

Future Directions

The study of peptides like this one is an active area of research, with potential applications in drug development and the treatment of various diseases. Further studies could focus on elucidating the specific biological activity of this peptide and its potential therapeutic uses .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H139N25O26/c1-43(2)68(84(135)97-40-66(122)100-60(42-115)82(133)101-52(27-18-20-30-89)76(127)98-47(9)74(125)103-54(73(94)124)33-50-23-14-12-15-24-50)109-81(132)58(37-64(93)120)107-87(138)72(48(10)116)112-83(134)61-29-22-32-113(61)88(139)71(46(7)8)111-80(131)55(34-51-25-16-13-17-26-51)104-78(129)57(36-63(92)119)106-79(130)56(35-62(91)118)105-77(128)53(28-19-21-31-90)102-85(136)70(45(5)6)110-86(137)69(44(3)4)108-67(123)39-95-65(121)38-96-75(126)59(41-114)99-49(11)117/h12-17,23-26,43-48,52-61,68-72,114-116H,18-22,27-42,89-90H2,1-11H3,(H2,91,118)(H2,92,119)(H2,93,120)(H2,94,124)(H,95,121)(H,96,126)(H,97,135)(H,98,127)(H,99,117)(H,100,122)(H,101,133)(H,102,136)(H,103,125)(H,104,129)(H,105,128)(H,106,130)(H,107,138)(H,108,123)(H,109,132)(H,110,137)(H,111,131)(H,112,134)/t47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-,69-,70-,71-,72-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXWYGPSWGKXGU-BGLXGWFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H139N25O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1963.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2

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